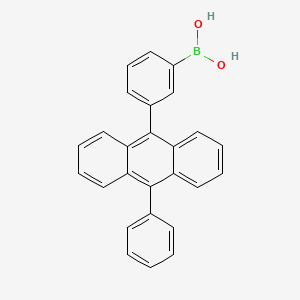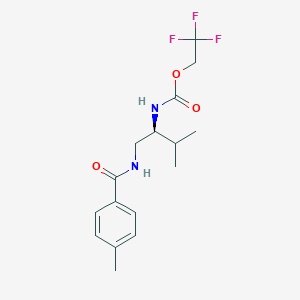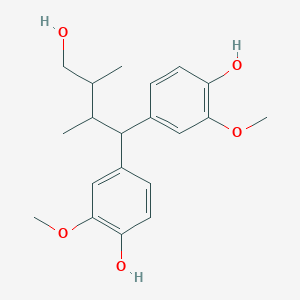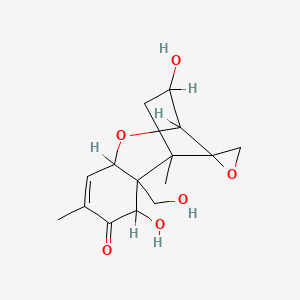
Vomitoxin
Overview
Description
4-deoxy Nivalenol-13C15 is a trichothecene mycotoxin that has been isotopically labeled with carbon-13. It is primarily used as an internal standard for the quantification of 4-deoxy nivalenol in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . This compound is known for its ability to bind to eukaryotic ribosomes and inhibit protein synthesis .
Scientific Research Applications
4-deoxy Nivalenol-13C15 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of 4-deoxy nivalenol in various samples
Biology: Studied for its effects on protein synthesis inhibition and its potential role in cellular toxicity
Medicine: Investigated for its potential therapeutic applications and its role in understanding the mechanisms of mycotoxin-induced diseases
Industry: Utilized in the development of analytical methods for the detection and quantification of mycotoxins in food and agricultural products
Mechanism of Action
Target of Action
Vomitoxin, also known as deoxynivalenol (DON) or Rd toxin, primarily targets the brain . It belongs to a class of mycotoxins called trichothecenes, which are strong inhibitors of protein synthesis .
Mode of Action
This compound interacts with its targets by inhibiting protein synthesis. Exposure to this compound causes the brain to decrease its uptake of the amino acid tryptophan, which in turn reduces the synthesis of serotonin . Serotonin is a key neurotransmitter that helps regulate mood, appetite, and sleep.
Biochemical Pathways
The biochemical pathway affected by this compound involves the synthesis of serotonin. By inhibiting the uptake of tryptophan, this compound disrupts the normal production of serotonin in the brain . This disruption can lead to a variety of downstream effects, including changes in mood and appetite.
Pharmacokinetics
It is known that this compound can be found in various cereals such as wheat, barley, oat, rye, maize, and rice . The extent of cereal contamination is strongly associated with rainfall and moisture at the time of flowering and with grain storage conditions .
Result of Action
The molecular and cellular effects of this compound’s action are significant. At low concentrations, this compound induces the expression of early response and proinflammatory genes at the mRNA and protein levels . At high concentrations, it promotes the rapid onset of leukocyte apoptosis . These effects can lead to a variety of symptoms, including anorexia, vomiting, reduced weight gain, neuroendocrine changes, immunological effects, diarrhea, leukocytosis, hemorrhage, or circulatory shock .
Action Environment
The action of this compound is influenced by environmental factors. The incidence of fusarium head blight, which produces this compound, is strongly associated with moisture at the time of flowering (anthesis). The timing of rainfall, rather than the amount, is the most critical factor . An increased amount of moisture towards harvest time has been associated with a lower amount of this compound in wheat grain due to leaching of toxins . Furthermore, deoxynivalenol contents are significantly affected by the susceptibility of cultivars towards Fusarium species, previous crop, tillage practices, and fungicide use .
Safety and Hazards
Future Directions
There is a need to better understand the mechanistic linkages between these early dose-dependent molecular effects and relevant pathological sequelae . Epidemiological studies are needed to determine if relationships exist between consumption of high DON levels and incidence of both gastroenteritis and potential chronic diseases .
Biochemical Analysis
Biochemical Properties
Vomitoxin belongs to a class of mycotoxins (trichothecenes) which are strong inhibitors of protein synthesis . Exposure to this compound causes the brain to decrease its uptake of the amino acid tryptophan and, in turn, its synthesis of serotonin .
Cellular Effects
This compound has been associated with human gastroenteritis . In experimental animal models, acute this compound poisoning causes emesis, whereas chronic low-dose exposure elicits anorexia, growth retardation, immunotoxicity as well as impaired reproduction and development resulting from maternal toxicity . Pathophysiologic effects associated with this compound include altered neuroendocrine signaling, proinflammatory gene induction, disruption of the growth hormone axis, and altered gut integrity .
Molecular Mechanism
At the molecular level, this compound induces ribotoxic stress thereby disrupting macromolecule synthesis, cell signaling, differentiation, proliferation, and death . This compound belongs to a class of mycotoxins (trichothecenes) which are strong inhibitors of protein synthesis . Exposure to this compound causes the brain to decrease its uptake of the amino acid tryptophan and, in turn, its synthesis of serotonin .
Temporal Effects in Laboratory Settings
It is known that this compound can cause a range of effects over time, from acute symptoms such as vomiting to chronic effects such as growth retardation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Acute this compound poisoning causes emesis, whereas chronic low-dose exposure elicits anorexia, growth retardation, immunotoxicity as well as impaired reproduction and development resulting from maternal toxicity .
Metabolic Pathways
The main metabolic pathways of this compound in animals are Phase II metabolism and intestinal microbial transformation. Phase II metabolites include glucoside, glucuronide and sulfate conjugates .
Transport and Distribution
It is known that this compound is fast-absorbed and widely distributed in multiple organs . This compound is first enriched in the plasma, liver and kidney and subsequently accumulates in the intestine .
Subcellular Localization
Given its role as a mycotoxin and its effects on protein synthesis, it is likely that this compound interacts with ribosomes and other components of the protein synthesis machinery within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-deoxy Nivalenol-13C15 involves the incorporation of carbon-13 isotopes into the molecular structure of 4-deoxy nivalenol. This process typically requires advanced organic synthesis techniques and specialized equipment to ensure the precise incorporation of the isotopes .
Industrial Production Methods
Industrial production of 4-deoxy Nivalenol-13C15 is carried out in specialized facilities equipped to handle isotopically labeled compounds. The production process involves multiple steps, including the synthesis of the carbon-13 labeled precursor and its subsequent conversion into 4-deoxy Nivalenol-13C15. The final product is then purified to achieve a high level of purity, typically ≥98% .
Chemical Reactions Analysis
Types of Reactions
4-deoxy Nivalenol-13C15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in the reactions of 4-deoxy Nivalenol-13C15 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from the reactions of 4-deoxy Nivalenol-13C15 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or epoxidized products, while reduction reactions may produce deoxygenated compounds .
Comparison with Similar Compounds
Similar Compounds
Deoxynivalenol (DON): Another trichothecene mycotoxin with similar inhibitory effects on protein synthesis
Nivalenol (NIV): A related mycotoxin that also inhibits protein synthesis but has different structural features and toxicity profiles
T-2 Toxin: A trichothecene mycotoxin with potent cytotoxic effects and a different mechanism of action compared to 4-deoxy Nivalenol-13C15
Uniqueness
4-deoxy Nivalenol-13C15 is unique due to its isotopic labeling with carbon-13, which makes it particularly useful as an internal standard in analytical applications. This labeling allows for precise quantification and differentiation from other similar compounds in complex mixtures .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Vomitoxin involves the conversion of 3-acetyldeoxynivalenol to deoxynivalenol, which is then converted to vomitoxin.", "Starting Materials": [ "3-acetyldeoxynivalenol", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Chloroform", "Methanol" ], "Reaction": [ "3-acetyldeoxynivalenol is reduced to deoxynivalenol using sodium borohydride in methanol.", "Deoxynivalenol is treated with hydrochloric acid to remove the acetyl group.", "The resulting compound is then treated with sodium hydroxide to form the sodium salt of deoxynivalenol.", "The sodium salt of deoxynivalenol is then acetylated using acetic anhydride and pyridine to form 3-acetyldeoxynivalenol.", "3-acetyldeoxynivalenol is then treated with chloroform and methanol to form vomitoxin." ] } | |
CAS No. |
911392-36-4 |
Molecular Formula |
C15H20O6 |
Molecular Weight |
311.21 g/mol |
IUPAC Name |
(1'R,2S,2'R,3'S,7'R,9'R,10'R)-3',10'-dihydroxy-2'-(hydroxy(113C)methyl)-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-one |
InChI |
InChI=1S/C15H20O6/c1-7-3-9-14(5-16,11(19)10(7)18)13(2)4-8(17)12(21-9)15(13)6-20-15/h3,8-9,11-12,16-17,19H,4-6H2,1-2H3/t8-,9-,11-,12-,13-,14-,15+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChI Key |
LINOMUASTDIRTM-YGEUXOLBSA-N |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@]3([13CH2][13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)[13CH3])[13CH2]O |
SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO |
melting_point |
151 - 153 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


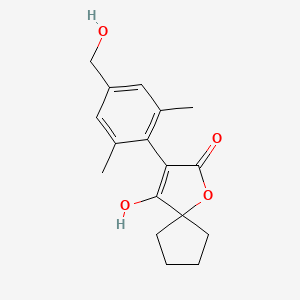
![1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6596366.png)
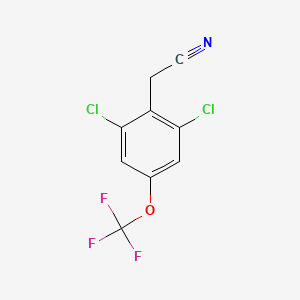
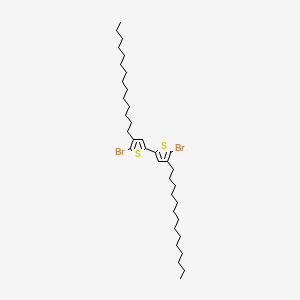
![[5-(Azepan-1-ylmethyl)furan-2-yl]methanamine](/img/structure/B6596386.png)
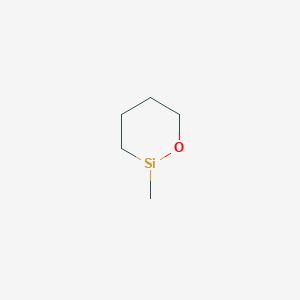
![1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene](/img/structure/B6596415.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one](/img/structure/B6596427.png)


